

# IUPAC name and synonyms for CAS 141761-82-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | Methyl 3-amino-5-bromo-2-hydroxybenzoate |
| Cat. No.:      | B176696                                  |

[Get Quote](#)

An In-depth Technical Guide to CAS 141761-82-2

This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 141761-82-2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, chemical properties, and a detailed experimental protocol for its synthesis.

## Chemical Identification

- IUPAC Name: **methyl 3-amino-5-bromo-2-hydroxybenzoate**[\[1\]](#)
- CAS Number: 141761-82-2[\[1\]](#)[\[2\]](#)

## Synonyms

The following is a list of synonyms and alternative identifiers for this compound:

- Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate[\[2\]](#)
- Benzoic acid, 3-amino-5-bromo-2-hydroxy-, methyl ester[\[2\]](#)
- 3-amino-5-bromo-2-hydroxybenzoic acid methyl ester[\[1\]](#)
- DTXSID90576547[\[1\]](#)
- RefChem:354842[\[1\]](#)

- MFCD14560549[1]
- SCHEMBL7413023[1]
- AKOS005073457[1]
- CS-W006666[1]

## Chemical and Physical Properties

The table below summarizes the key quantitative data and computed properties for **methyl 3-amino-5-bromo-2-hydroxybenzoate**.

| Property          | Value        | Source     |
|-------------------|--------------|------------|
| Molecular Formula | C8H8BrNO3    | PubChem[1] |
| Molecular Weight  | 246.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 244.96876 Da | PubChem[1] |

Note: Extensive experimental data on the biological or physical properties of this compound are not readily available in peer-reviewed literature, suggesting it is primarily used as a chemical intermediate.

## Experimental Protocols

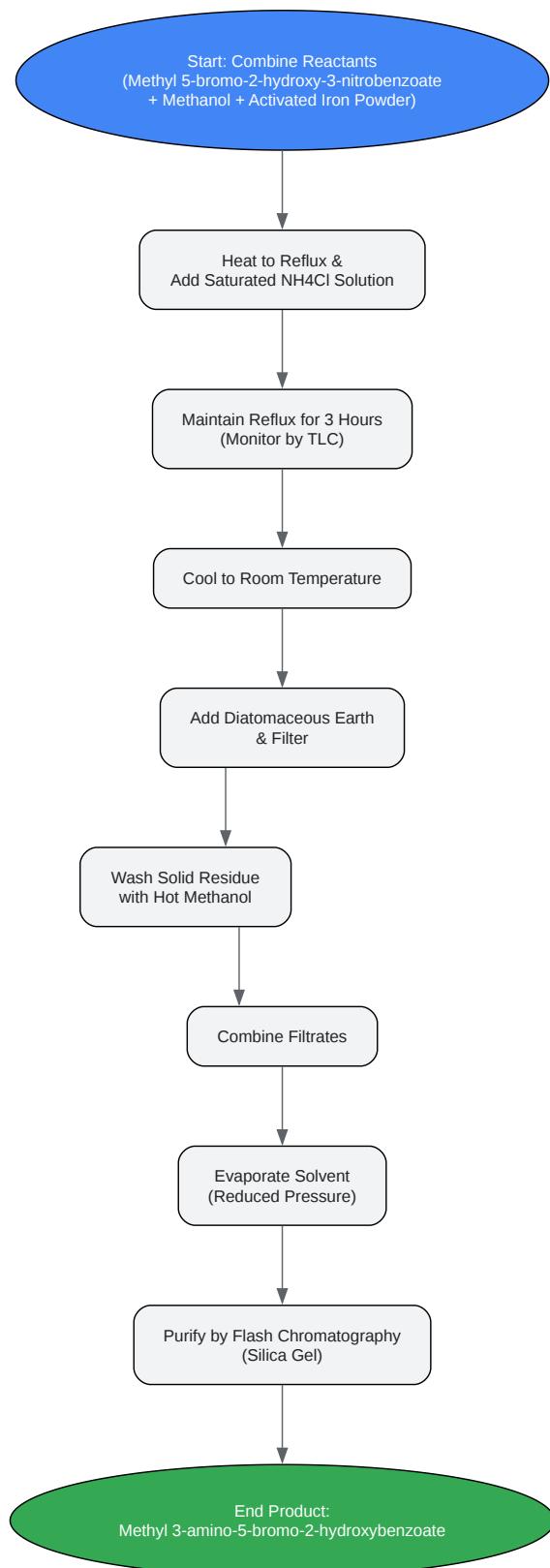
A general procedure for the synthesis of **methyl 3-amino-5-bromo-2-hydroxybenzoate** has been reported. The synthesis involves the reduction of a nitro group to an amine.

### Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

This protocol details the synthesis from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Materials:

- Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)


- Methanol (1000 mL)
- Activated iron powder (112 g, 2 mol)
- Saturated ammonium chloride solution (80 g in water, 1.5 mol)
- Diatomaceous earth (200 g)
- Silica gel (80-100 mesh)

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine methyl 5-bromo-2-hydroxy-3-nitrobenzoate with methanol.
- Addition of Iron Powder: Add the activated iron powder to the mixture in a single portion.
- Heating and Addition of Ammonium Chloride: Heat the reaction mixture to a gentle reflux. Once refluxing, slowly add the saturated ammonium chloride solution dropwise.
- Reaction: Maintain the reflux for 3 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Filtration: Add diatomaceous earth to the cooled reaction mixture and filter to separate the black filtrate. The solid residue should be washed thoroughly with hot methanol until no product is detected in the washings. The black solid residue is then discarded.
- Purification: Combine all the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product is then purified by flash chromatography on a silica gel column (80-100 mesh).
- Yield: This procedure is reported to yield approximately 96.85 g (78%) of **methyl 3-amino-5-bromo-2-hydroxybenzoate**.<sup>[2]</sup>

## Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of **methyl 3-amino-5-bromo-2-hydroxybenzoate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl 3-amino-5-bromo-2-hydroxybenzoate**.

## Signaling Pathways and Biological Activity

Currently, there is no significant information available in the public domain or peer-reviewed literature regarding the biological activity of **methyl 3-amino-5-bromo-2-hydroxybenzoate** or its involvement in any signaling pathways. Its primary application appears to be as an intermediate in chemical synthesis. Further research would be required to determine any potential biological roles.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate | C8H8BrNO3 | CID 15665683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for CAS 141761-82-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176696#iupac-name-and-synonyms-for-cas-141761-82-2>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)